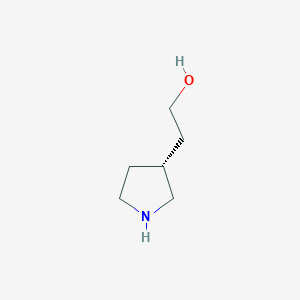
(3R)-3-Pyrrolidineethanol
Overview
Description
(3R)-3-Pyrrolidineethanol, also known as (R)-(-)-3-Pyrrolidineethanol, is a chiral compound that has gained significant attention in the field of organic chemistry due to its diverse applications. This compound is a colorless liquid that is soluble in water and ethanol. It has a molecular weight of 115.17 g/mol and a boiling point of 214-216°C.
Mechanism of Action
The mechanism of action of (3R)-3-Pyrrolidineethanol is not well understood. However, it is believed to act as a chiral auxiliary in various chemical reactions. It can also act as a chiral ligand in asymmetric catalysis.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (3R)-3-Pyrrolidineethanol. However, it has been reported to exhibit antifungal and antibacterial activity. It has also been shown to have a positive effect on the immune system.
Advantages and Limitations for Lab Experiments
The main advantage of using (3R)-3-Pyrrolidineethanol in lab experiments is its high enantiomeric purity. This makes it an ideal chiral building block for synthesizing biologically active compounds. However, its high cost and limited availability can be a limitation for some researchers.
Future Directions
There are several future directions that can be explored using (3R)-3-Pyrrolidineethanol. Some of these include:
1. The development of new synthetic methodologies for (3R)-3-Pyrrolidineethanol.
2. The synthesis of new chiral ligands and catalysts using (3R)-3-Pyrrolidineethanol as a building block.
3. The exploration of the biological activity of (3R)-3-Pyrrolidineethanol and its derivatives.
4. The use of (3R)-3-Pyrrolidineethanol in drug discovery and development.
In conclusion, (3R)-3-Pyrrolidineethanol is a versatile chiral compound that has numerous applications in scientific research. Its high enantiomeric purity makes it an ideal building block for synthesizing biologically active compounds. Further research is required to fully understand its mechanism of action and explore its potential applications in drug discovery and development.
Scientific Research Applications
(3R)-3-Pyrrolidineethanol has been extensively used in scientific research due to its unique properties. It is a versatile chiral building block that can be used to synthesize a wide range of biologically active compounds. Its applications include the synthesis of chiral ligands, catalysts, and pharmaceuticals.
properties
IUPAC Name |
2-[(3R)-pyrrolidin-3-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c8-4-2-6-1-3-7-5-6/h6-8H,1-5H2/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRLLPCWCPIQPL-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-3-Pyrrolidineethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Methylbenzo[d]isothiazole-5-carboxylic acid](/img/structure/B3233051.png)

![6-chloro-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B3233057.png)
![3,6-Dichloropyrido[2,3-b]pyrazine](/img/structure/B3233061.png)
![1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-amine](/img/structure/B3233064.png)

![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne](/img/structure/B3233071.png)
![6,8-Dibromo-3-iodoimidazo[1,2-a]pyrazine](/img/structure/B3233077.png)


![N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylthiophene-2-carboxamide](/img/structure/B3233107.png)
